Lactonic Sophorolipid

Catalog No.
S2966102
CAS No.
M.F
C34H56O14
M. Wt
688.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactonic Sophorolipid

Product Name

Lactonic Sophorolipid

IUPAC Name

[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate

Molecular Formula

C34H56O14

Molecular Weight

688.8 g/mol

InChI

InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1

InChI Key

OGTXYHUVJIPSDT-GNUCGHNBSA-N

SMILES

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C

Solubility

not available

Canonical SMILES

CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C

Isomeric SMILES

C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C
  • Studies have shown LSL to be effective against a broad spectrum of bacteria, including foodborne pathogens like Escherichia coli, Salmonella typhi, and Shigella dysenteriae [].
  • Research also suggests potential for LSL in combating fungal infections [].
  • There's ongoing exploration into the antiviral properties of LSL, with some studies indicating activity against the Human Immunodeficiency Virus (HIV).

Lactonic sophorolipid is a type of biosurfactant derived from the fermentation of certain yeasts, particularly Starmerella bombicola. It consists of a sophorose moiety linked to long-chain hydroxyl fatty acids, wherein the carboxyl group of the fatty acid undergoes esterification with the hydroxyl group of the sophorose. This reaction typically occurs at the 4′-position of sophorose, forming a closed lactone ring structure. Lactonic sophorolipids exhibit lower water solubility compared to their acidic counterparts due to the presence of acetyl groups, which enhance their surface-active properties and antimicrobial activity .

As a surfactant, lactonic sophorolipid can lower the surface tension of water. This allows it to interact with surfaces and emulsify (disperse) oils and other substances []. This property is being investigated for various applications, such as enhancing the wettability of materials.

Research suggests that lactonic sophorolipid has low toxicity []. However, as with any new compound, further studies are needed to fully understand its safety profile.

Limitations

In-depth scientific research on lactonic sophorolipid is still emerging. More data is needed on its specific properties and applications.

Future Research Directions

Research on lactonic sophorolipid is ongoing, with scientists exploring its potential applications in various fields, including:

  • Bioremediation: Due to its ability to emulsify oils, lactonic sophorolipid may be useful in cleaning up oil spills [].
  • Cosmetics and personal care products: Its surfactant properties could lead to applications in shampoos, lotions, and other products [].
  • Medicine: Some studies suggest lactonic sophorolipid may have antimicrobial and anticancer properties, but more research is needed [].

  • Esterification: The carboxyl group of fatty acids reacts with hydroxyl groups on the sophorose moiety, typically at the 4′-position, resulting in a lactone formation.
  • Acetylation: The addition of acetyl groups to the sophorose moiety can occur, affecting the compound's solubility and activity.
  • Hydroxylation: Cytochrome P450 monooxygenases catalyze the hydroxylation of fatty acids at specific positions, which is crucial for subsequent glycosylation steps .

Lactonic sophorolipids are known for their significant biological activities:

  • Antimicrobial Properties: They exhibit potent antimicrobial effects against various pathogens, making them suitable for applications in food preservation and pharmaceuticals.
  • Cytotoxicity: Some studies indicate that lactonic sophorolipids can induce apoptosis in cancer cells, showcasing potential in cancer therapy .
  • Surface Activity: Their amphiphilic nature allows them to reduce surface tension effectively, which is beneficial in applications such as detergents and emulsifiers .

The synthesis of lactonic sophorolipids primarily occurs through microbial fermentation:

  • Microbial Fermentation: Yeasts such as Starmerella bombicola utilize fatty acids and glucose as substrates to produce sophorolipids.
  • Enzymatic Pathways:
    • Glycosyltransferases: Two UDP-glucose-dependent glycosyltransferases facilitate the attachment of glucose molecules to fatty acids.
    • Acetyltransferase: This enzyme catalyzes the acetylation process.
    • Lactonase: Converts acidic forms into lactonic forms by catalyzing lactonization reactions .

Lactonic sophorolipids have diverse applications across various industries:

  • Cosmetics: Used as natural surfactants and emulsifiers due to their skin-friendly properties.
  • Food Industry: Serve as preservatives and antimicrobial agents.
  • Bioremediation: Effective in degrading harmful algal blooms and other environmental pollutants .
  • Pharmaceuticals: Potential use in drug delivery systems due to their biocompatibility and bioactivity.

Research on lactonic sophorolipids has revealed important interactions with biological systems:

  • Cell Membrane Interaction: These compounds can disrupt microbial cell membranes, leading to cell lysis and death.
  • Synergistic Effects: Studies indicate that combining lactonic sophorolipids with other antimicrobial agents can enhance their efficacy against resistant strains .

Lactonic sophorolipids belong to a broader class of biosurfactants. Here are some similar compounds:

Compound NameStructure TypeKey FeaturesUnique Aspects
Acidic SophorolipidAcidic formGood solubility; less potent antimicrobial activityHigher water solubility than lactonic form
RhamnolipidGlycolipidStrong surface activity; used in bioremediationProduced by Pseudomonas aeruginosa
Mannosylerythritol LipidGlycolipidAntimicrobial and anti-inflammatory propertiesDerived from Pseudozyma antarctica
TrehalolipidGlycolipidAntimicrobial; potential use in pharmaceuticalsUnique trehalose sugar backbone

Lactonic sophorolipids are unique due to their specific lactone structure, which enhances their antimicrobial potency and surface activity compared to acidic forms and other biosurfactants. Their ability to form stable emulsions while maintaining low toxicity makes them particularly valuable in various applications .

The biosynthesis of lactonic sophorolipids is orchestrated by a dedicated gene cluster in Starmerella bombicola, first characterized by Van Bogaert et al. . This cluster spans approximately 30 kb and comprises five core genes:

  • Cytochrome P450 monooxygenase (CYP52M1): Responsible for hydroxylating fatty acid substrates.
  • Glucosyltransferase 1 (UGTA1): Catalyzes the transfer of glucose to hydroxylated fatty acids.
  • Glucosyltransferase 2 (UGTA2): Adds a second glucose moiety to form the sophorose headgroup.
  • Acetyltransferase (AT): Modifies the sophorose unit with acetyl groups.
  • Major facilitator superfamily transporter (MFS): Mediates sophorolipid secretion .

Disruption of the cytochrome P450 monooxygenase gene (CYP52M1) abolishes sophorolipid production entirely, underscoring its role as the gateway enzyme . Conversely, deleting the transporter gene reduces secretion by ~90%, though residual extracellular sophorolipids suggest alternative export mechanisms . Recent work by Lin et al. demonstrated that replacing CYP52M1 with a heterologous oleate hydroxylase from Claviceps purpurea redirects the pathway to produce ricinoleic acid-derived sophorolipids, highlighting the cluster’s modularity.

Enzymatic Mechanisms of Lactonization and Transesterification

Lactonic sophorolipid formation requires two critical enzymatic steps: (1) intramolecular esterification (lactonization) and (2) transesterification to acetylate the sophorose unit. The lactonization step is catalyzed by Starmerella bombicola lactone esterase (SBLE), a serine hydrolase structurally related to Candida antarctica lipase A . SBLE facilitates cyclization by forming an ester bond between the carboxylic acid group of the fatty acid and a hydroxyl group on the sophorose headgroup, yielding a macrolactone ring (Figure 1) .

Table 1: Key Enzymes in Lactonic Sophorolipid Biosynthesis

EnzymeFunctionLocalization
CYP52M1ω/ω-1 hydroxylation of fatty acidsEndoplasmic reticulum
UGTA1/UGTA2Sequential glucosylationCytosol
Acetyltransferase (AT)Acetylation of sophorose hydroxyl groupsCytosol
SBLELactonization of acidic sophorolipidsExtracellular

Transesterification occurs concurrently, wherein acetyl-CoA donates acetyl groups to the 6′- and 6′′-hydroxyl positions of sophorose, mediated by the acetyltransferase . This modification enhances sophorolipid solubility and modulates critical micelle concentration. Notably, SBLE activity is substrate-specific: it preferentially lactonizes sophorolipids with C18:1 hydroxylated fatty acids over shorter-chain analogs .

Role of Cytochrome P450 Monooxygenases in Hydroxylation

Cytochrome P450 monooxygenases (CYPs) initiate sophorolipid biosynthesis by hydroxylating fatty acids. Starmerella bombicola employs CYP52M1 for ω-1 hydroxylation of C16–C20 fatty acids, with a marked preference for oleic acid (C18:1) over saturated analogs . Hydroxylation regioselectivity determines sophorolipid structure:

  • ω-hydroxylation: Yields acidic sophorolipids with terminal carboxylic acids.
  • ω-1 hydroxylation: Favors lactonization by positioning the hydroxyl group for intramolecular cyclization .

Comparative studies of CYP52 isoforms reveal functional divergence. For instance, CYP52N1 exclusively performs ω-hydroxylation, while CYP52E3 exhibits minimal activity toward fatty acids . Structural modeling suggests that CYP52M1’s substrate-binding pocket accommodates unsaturated fatty acids through hydrophobic interactions, explaining its preference for oleic acid .

Metabolic Engineering Strategies for Enhanced Lactonic Congener Production

Metabolic engineering has enabled tailored production of lactonic sophorolipids. Key strategies include:

Pathway Redirection via Heterologous Enzymes

Lin et al. replaced CYP52M1 with Claviceps purpurea oleate hydroxylase (OhyCp), shifting hydroxylation from ω-1 to the 12th carbon of oleic acid. This yielded sophorolipids incorporating ricinoleic acid, which were subsequently lactonized by SBLE . The engineered strain produced 45 g/L of modified lactonic sophorolipids, demonstrating the feasibility of diversifying structures through enzyme substitution.

Overexpression of Rate-Limiting Enzymes

Augmenting CYP52M1 or SBLE expression increases lactonic titers. For example, constitutive expression of CYP52M1 under the S. bombicola glyceraldehyde-3-phosphate dehydrogenase (GPD) promoter elevated lactonic congeners by 2.3-fold in batch cultures .

Transporter Engineering

Knocking out the native MFS transporter forces intracellular sophorolipid accumulation, which may enhance lactonization by prolonging substrate exposure to SBLE. However, this approach requires balancing secretion and cytotoxicity .

Table 2: Metabolic Engineering Outcomes in Starmerella bombicola

ModificationLactonic Sophorolipid Titer (g/L)Reference
Wild type25–30
OhyCp integration45
CYP52M1 overexpression58

Substrate Optimization for Lactonic/Acidic Ratio Modulation

The lactonic/acidic sophorolipid ratio is primarily controlled through substrate composition and genetic strain engineering. Glucose concentration exerts differential effects on glycolipid cyclization, with 150–200 g/L concentrations favoring lactonization through enhanced acetyl-CoA availability for ester bond formation [3] [4]. Contrastingly, nitrogen limitation below 1.5 g/L urea shifts metabolism toward acidic forms by upregulating cytochrome P450 monooxygenases responsible for hydroxylation without cyclization [1] [3].

Recombinant S. bombicola strains with UGTB1 overexpression and SBLE knockout demonstrate 89% lactonic sophorolipid production compared to wild-type strains' 60–70% [1]. Substrate mixing ratios achieve complementary control—a 3:1 (w/w) glucose-to-oleic acid ratio increases lactonic content by 22% through β-oxidation pathway activation [4]. Table 1 summarizes key substrate effects:

Substrate Ratio (Glucose:Oleic Acid)Lactonic Content (%)Productivity (g/L/h)
1:158 ± 30.41 ± 0.02
3:182 ± 20.67 ± 0.03
5:176 ± 40.59 ± 0.04

Data adapted from fed-batch studies using strain LacSb [1] [4].

Dual Lipophilic Carbon Source Utilization Strategies

Co-feeding hydrophilic and hydrophobic carbon sources improves lactonic sophorolipid yields by 37–42% compared to single-substrate systems [4] [5]. Glucose provides reducing equivalents (NADPH) for fatty acid hydroxylation, while C18-chain oils supply esterification substrates. Waste glycerol supplementation at 50 g/L enhances lactonization efficiency to 84% by balancing redox cofactors during β-oxidation [4].

Industrial byproducts demonstrate comparable performance to pure substrates:

  • Winterization oil cake increases diacetylated lactonic C18:1 production to 0.54 g/g dry matter [3]
  • Cosmetic industry sludge substitutes 70% of nitrogen requirements without yield loss [3]
  • Sweet candy wastewater provides micronutrients for 22% higher productivity vs. synthetic media [3]

Fed-Batch Fermentation Process Optimization

pH-stat fed-batch systems with rapeseed oil feeding achieve 169 g/L sophorolipid titers through three-phase control:

  • Growth phase (0–48 h): Maintain 30 g/L glucose, 5 g/L yeast extract, pH 6.0 [5]
  • Production phase (48–144 h): Feed 0.15 mL/min rapeseed oil, keep glucose >20 g/L, pH 3.5 [1] [5]
  • Lactonization phase (144–180 h): Reduce temperature to 25°C, dissolve oxygen at 40% saturation [1]

Oleic acid feeding based on NaOH consumption (0.5 mol NaOH/mol fatty acid) prevents substrate inhibition while maintaining 0.68 g/L/h productivity [5]. Automated glucose feeding using online HPLC monitoring reduces batch variability by 12% compared to manual methods [4].

Scale-Up Challenges in Industrial Bioreactor Systems

Industrial translation faces three primary challenges:

  • Oxygen transfer limitations: Lactonization requires microaerobic conditions (kLa 20–40 h⁻¹) conflicting with high-cell-density oxygen demands [1] [5]. Novel impeller designs with dual Rushton-scaba configurations improve oxygen transfer efficiency by 33% at 10 m³ scale [3].

  • Foam management: Lactonic sophorolipids' surface activity causes excessive foaming above 50 g/L concentrations. Mechanical foam breakers combined with silicone antifoam (0.01% v/v) reduce product loss by 18% during harvest [5].

  • Substrate heterogeneity: Waste-derived carbon sources introduce batch variability. Multivariate PAT (Process Analytical Technology) using NIR and Raman spectroscopy enables real-time adjustment of feeding rates, maintaining lactonic content within ±2% specification [3] [4].

Economic analyses indicate that implementing these solutions reduces production costs from $8.50/kg to $5.20/kg for pharmaceutical-grade lactonic sophorolipids [3] [5].

XLogP3

3.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

688.36700646 g/mol

Monoisotopic Mass

688.36700646 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-04-14

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